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  • Product: 3,5-difluoro-4-(trifluoroMethoxy)phenylboronic acid
  • CAS: 220943-57-7

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid

An In-depth Technical Guide to 3,5-difluoro-4-(trifluoromethoxy)phenylboronic Acid: Properties, Reactivity, and Applications Executive Summary 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3,5-difluoro-4-(trifluoromethoxy)phenylboronic Acid: Properties, Reactivity, and Applications

Executive Summary

3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is a highly functionalized arylboronic acid that has emerged as a critical building block in modern synthetic chemistry, particularly within the fields of drug discovery and materials science. The strategic placement of two fluorine atoms and a trifluoromethoxy group on the phenyl ring imparts a unique combination of electronic and steric properties. These substituents significantly enhance the Lewis acidity of the boronic acid moiety and modulate the physicochemical characteristics of resulting molecules, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic profile, reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced fluorinated intermediates.

Introduction: The Strategic Role of Fluorine in Arylboronic Acids

Fluorinated arylboronic acids are a cornerstone of contemporary organic synthesis, prized for their ability to introduce fluorine-containing motifs into complex molecular architectures.[1][3] The incorporation of fluorine, a highly electronegative atom, or fluorine-containing groups like trifluoromethoxy (-OCF3), is a well-established strategy in medicinal chemistry to fine-tune a drug candidate's properties.[2] The -OCF3 group, in particular, is a lipophilic hydrogen bond acceptor that can enhance metabolic stability and cell membrane permeability.

3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid capitalizes on these benefits. The presence of three distinct electron-withdrawing entities—two fluoro groups and a trifluoromethoxy group—creates a highly electron-deficient aromatic ring. This electronic nature dictates its reactivity, making it an exceptionally potent component in palladium-catalyzed cross-coupling reactions while also presenting unique challenges, such as a predisposition to protodeboronation under certain conditions.[4]

Core Physicochemical Properties

The utility of a synthetic building block begins with a thorough understanding of its fundamental properties.

Structure and Identification

A summary of the key identifiers for 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is presented below.

PropertyValueSource(s)
Chemical Name 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid
CAS Number 220943-57-7
Molecular Formula C₇H₄BF₅O₃[5]
Molecular Weight 241.91 g/mol [5]
InChI 1S/C7H4BF5O3/c9-4-1-3(8(14)15)2-5(10)6(4)16-7(11,12)13/h1-2,14-15H
InChIKey FHNKCNRVDBWLJQ-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=C(C(=C1)F)OC(F)(F)F)F)(O)O
Physical Characteristics
PropertyDescriptionSource(s)
Appearance Typically a white to off-white solid or crystalline powder.[6][7]
Melting Point Data not consistently available in public literature; may vary based on purity and anhydride content. Experimental determination is recommended.[8]
Solubility Generally soluble in polar organic solvents such as methanol, acetone, and THF. Sparingly soluble in water and nonpolar hydrocarbon solvents.
pKa The exact pKa is not published, but it is expected to be significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[1] The strong inductive electron-withdrawing effects of the two fluorine atoms and the trifluoromethoxy group increase the Lewis acidity of the boron center, thereby lowering the pKa.[1][3]

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for verifying the identity and purity of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid.

Analytical Workflow Diagram

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Raw Material Dissolution Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) or LC-MS mobile phase Sample->Dissolution IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Dissolution->NMR MS LC-MS Analysis Dissolution->MS Identity Structural Confirmation NMR->Identity MS->Identity Purity Purity Assessment (e.g., >95%) MS->Purity IR->Identity Data Final Report & CoA Identity->Data Purity->Data

Caption: General workflow for the analytical characterization of the boronic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show signals in the aromatic region corresponding to the two protons on the phenyl ring. The B(OH)₂ protons will appear as a broad singlet, which can exchange with D₂O.[1]

    • ¹³C NMR : The spectrum is characterized by a quartet for the -OCF₃ carbon due to coupling with the three fluorine atoms (¹JCF), typically around 255 Hz.[1] Other aromatic carbon signals will show coupling to the directly attached and neighboring fluorine atoms.

    • ¹⁹F NMR : This is a highly informative spectrum. Two distinct signals are expected: one for the two equivalent aromatic fluorine atoms and a second for the trifluoromethoxy group. Long-range couplings to aromatic protons may be observed.[1]

    • ¹¹B NMR : A single, broad signal is expected, with a chemical shift typical for a tricoordinate boronic acid species.[1]

  • Infrared (IR) Spectroscopy : Key vibrational bands include a broad O-H stretch (around 3200-3500 cm⁻¹) for the boronic acid hydroxyls, a strong B-O stretch (around 1350 cm⁻¹), strong C-F stretches for both the Ar-F and -OCF₃ groups (in the 1100-1300 cm⁻¹ region), and characteristic aromatic C=C and C-H vibrations.[9]

  • Mass Spectrometry (MS) : Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used for purity analysis and identification.[10] In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be a prominent peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Chemical Reactivity and Synthetic Applications

Lewis Acidity and Stability

The electron-deficient nature of the aromatic ring significantly enhances the Lewis acidity of the boron atom. This property can be advantageous for certain catalytic cycles but also requires careful consideration of reaction conditions. Like other boronic acids, this compound exists in equilibrium with its cyclic anhydride, the corresponding boroxine, particularly upon heating or under dehydrating conditions.[11] For consistent reactivity, it is crucial to use the compound as supplied or to be aware of the potential for anhydride formation.

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[12] This palladium-catalyzed reaction is a powerful method for forming C-C bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals.[4][13]

Causality in Reactivity : The electron-withdrawing groups on the boronic acid serve a dual purpose. They can accelerate the rate-limiting transmetalation step in the catalytic cycle. However, this same electron deficiency makes the C-B bond more susceptible to cleavage by protons, a side reaction known as protodeboronation .[4] This competing pathway is particularly relevant under strongly basic or aqueous conditions and can lower the yield of the desired coupled product. Therefore, the choice of base, solvent, and temperature is critical to favor the cross-coupling pathway.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

  • Reagent Preparation : In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine the aryl bromide (1.0 equiv.), 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles. This is critical to prevent degradation of the palladium catalyst.

  • Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos).

  • Solvent Addition : Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene). The choice of solvent is crucial for balancing reagent solubility and minimizing side reactions.

  • Reaction : Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.

Suzuki-Miyaura Reaction Workflow

G BoronicAcid 3,5-Difluoro-4-(trifluoromethoxy) phenylboronic Acid Setup 1. Combine Reactants under Inert Gas (Ar/N₂) BoronicAcid->Setup ArylHalide Aryl Halide (Ar-X, X=Br, I) ArylHalide->Setup Base Base (e.g., K₂CO₃) Base->Setup Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Setup Solvent 2. Add Degassed Solvent Setup->Solvent Heat 3. Heat Reaction (80-110 °C) Solvent->Heat Monitor 4. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 5. Aqueous Workup Monitor->Workup Purify 6. Column Chromatography Workup->Purify Product Final Biaryl Product Purify->Product

Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the reagent.

GHS Hazard Information

While a specific, universally adopted GHS classification for this exact compound is not available, data from structurally similar fluorinated arylboronic acids suggest the following hazards should be anticipated.[14][15]

PictogramHazard ClassStatement Code(s)Precautionary Statement(s)
alt text Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332P261, P264, P270, P280
Skin IrritationH315P302+P352
Eye IrritationH319P305+P351+P338
  • P261 : Avoid breathing dust.

  • P264 : Wash skin thoroughly after handling.

  • P270 : Do not eat, drink or smoke when using this product.

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352 : IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[16]

    • Skin Protection : Wear nitrile or other chemically resistant gloves and a lab coat.[16]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).

Storage and Disposal
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[16] For long-term stability and to prevent dehydration to the boroxine, storage at 2-8°C under an inert atmosphere is recommended.

  • Disposal : Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.

Conclusion

3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is a sophisticated and powerful reagent for modern organic synthesis. Its highly electron-deficient character, a direct result of its unique substitution pattern, makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of novel molecular entities for pharmaceutical and materials applications. A thorough understanding of its properties, reactivity profile, and handling requirements is essential for its safe and effective use. As the demand for complex, fluorinated molecules continues to grow, the importance of this versatile building block in the chemist's toolkit is set to increase.

References

  • Gozdalik, J. T., et al. (2021). "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity". Molecules, 26(7), 2053. [Link]

  • Organic Syntheses. "(3,4,5-trifluorophenyl)boronic acid". Orgsyn.org. [Link]

  • Tej-chem. "Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids". Tej-chem.com. [Link]

  • AFG Bioscience LLC. "SAFETY DATA SHEET". Afgbioscience.com. [Link]

  • PubChem. "4-(Trifluoromethoxy)phenylboronic acid". Pubchem.ncbi.nlm.nih.gov. [Link]

  • Chem-space. "3,5-di(trifluoromethyl)phenylboronic acid". Chem-space.com. [Link]

  • Zu, W., et al. "Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions".
  • Semantic Scholar. "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity". Semanticscholar.org. [Link]

  • SCIEX. "Quantitation of boronic acids at pg/mL levels of sensitivity". Sciex.com. [Link]

  • Korenaga, T., et al. (2005). "Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid". Organic Letters, 7(22), 4915-4917. [Link]

  • Royal Society of Chemistry. "Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine". Biomaterials Science. [Link]

  • Navío, C., et al. (2017). "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives". Catalysts, 7(3), 85. [Link]

  • MDPI. "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity". MDPI. [Link]

  • ResearchGate. "Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF". Researchgate.net. [Link]

  • PubChemLite. "3,5-difluoro-4-(hydroxymethyl)phenylboronic acid (C7H7BF2O3)". Pubchemlite.org. [Link]

  • Dias, L., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design". Pharmaceuticals, 18(7), 934. [Link]

  • ResearchGate. "The IR spectrum of 7. | Download Scientific Diagram". Researchgate.net. [Link]

  • Scirp.org. "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor". Scirp.org. [Link]

  • MDPI. "Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone". MDPI. [Link]

Sources

Exploratory

The Solubility Profile and Solution Thermodynamics of 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic Acid in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Compound Identity: 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid (CAS: 220943-57-7) The Strategic Value of Highly Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Compound Identity: 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid (CAS: 220943-57-7)

The Strategic Value of Highly Fluorinated Boronic Acids

In modern pharmaceutical synthesis, particularly within Suzuki-Miyaura cross-coupling frameworks, the physical state and solvation dynamics of boronic acids dictate reaction kinetics and yield. 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid represents a class of highly electron-deficient organoboron compounds. The introduction of two fluorine atoms and a trifluoromethoxy (–OCF₃) group onto the phenyl ring drastically alters the electron density at the boron center.

Understanding the solubility profile of this compound is not merely a matter of dissolution; it requires mapping the thermodynamic equilibrium between the free boronic acid monomer and its dehydrated boroxine (anhydride) form. This whitepaper dissects the mechanistic drivers of its solubility and provides self-validating experimental protocols for process optimization.

Mechanistic Drivers of Solvation and Speciation

Electronic Effects and Lewis Acidity

Boronic acids generally display lower acidity than their carboxylic analogs. However, merging electron-deficient boronic centers with electron-withdrawing fluorine substituents significantly increases their Lewis acidity. While unsubstituted phenylboronic acid has a pKa of approximately 8.86, highly fluorinated derivatives exhibit pKa values in the range of 6.17–7.50 [1]. This heightened electrophilicity means the boron empty p-orbital strongly coordinates with Lewis basic solvents (e.g., ethers, ketones), leading to highly exothermic solvation and, consequently, high solubility in these media.

The Acid-Boroxine Equilibrium

The most critical variable in the solubility profile of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is its propensity to dehydrate into a trimeric boroxine. Commercial samples are almost universally a mixture of the free acid and the boroxine.

In solution, this is a dynamic equilibrium dictated by the solvent's hydrogen-bonding capacity. Solvents like Tetrahydrofuran (THF) act as hydrogen-bond acceptors, specifically interacting with the hydroxyl groups of the boronic acid to stabilize the monomeric form. Conversely, in non-polar or halogenated solvents like Chloroform (CHCl₃) or Toluene, the equilibrium shifts heavily toward the boroxine [1]. Because the boroxine lacks hydrogen-bond donors, its solubility in non-polar media is paradoxically different from the free acid, often leading to non-linear dissolution curves.

G Monomer 3,5-Difluoro-4-(trifluoromethoxy) phenylboronic acid (Monomer) Boroxine Boroxine Anhydride + 3 H2O Monomer->Boroxine Dehydration (-H2O) Boroxine->Monomer Hydrolysis (+H2O) THF Polar Solvents (THF, MeOH) Stabilize Monomer via H-Bonding THF->Monomer CHCl3 Non-Polar Solvents (CHCl3, Toluene) Favor Boroxine Formation CHCl3->Boroxine

Thermodynamic equilibrium between the boronic acid monomer and boroxine anhydride in solvents.

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid across standard organic solvents at 25 °C. Data ranges are extrapolated from the thermodynamic behavior of closely related fluorinated analogs [2].

SolventPolarity IndexBoroxine FormationEstimated Solubility (mg/mL)Process Application Note
Tetrahydrofuran (THF) 4.0Suppressed> 300Ideal for high-concentration stock solutions.
Methanol (MeOH) 5.1Suppressed> 250Excellent solubility; risk of slow esterification.
Chloroform (CHCl₃) 4.1Favored50 - 100Moderate solubility; complex NMR speciation.
Toluene 2.4Highly Favored10 - 30Poor for monomer; dissolves boroxine selectively.
Methylcyclohexane 0.1Highly Favored< 5Acts as an anti-solvent for crystallization.

Self-Validating Experimental Methodologies

To accurately utilize this compound in scale-up, scientists must move beyond visual solubility checks. The following protocols are designed as self-validating systems, ensuring that physical phenomena (like micro-suspensions) do not skew thermodynamic data.

Protocol A: Dynamic Solubility Determination via Luminance Probing

Visual determination of boronic acid solubility is notoriously inaccurate due to the formation of fine, refractive boroxine micro-crystals that mimic clear solutions to the naked eye. We employ a dynamic method using a luminance probe to measure the exact point of turbidity disappearance [2].

Causality & Validation: This system is self-validating because it utilizes thermal hysteresis. By measuring both the dissolution temperature (heating) and the crystallization temperature (cooling), the protocol establishes a metastable zone width, proving that the system has reached true thermodynamic equilibrium rather than kinetic supersaturation.

Step-by-Step Workflow:

  • Preparation: Weigh exact molar quantities of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid and the target solvent into a jacketed, hermetically sealed glass cell to prevent solvent evaporation.

  • Instrumentation: Insert a high-sensitivity luminance probe and a calibrated Pt100 temperature sensor directly into the slurry.

  • Heating Cycle: Apply a controlled heating ramp of exactly 0.5 °C/min under constant magnetic stirring (400 rpm).

  • Detection: Record the temperature at the exact moment the luminance signal plateaus at its maximum value (indicating 100% transmission/zero turbidity).

  • Cooling Cycle: Reverse the ramp (-0.5 °C/min) and record the temperature at which the luminance signal drops (onset of nucleation).

  • Thermodynamic Correlation: Fit the resulting mole-fraction data across multiple temperatures using the Wilson or NRTL (Non-Random Two-Liquid) equations to derive the ideal solubility curve.

Workflow Step1 1. Sample Preparation Weigh solute & solvent Step2 2. Dynamic Heating Increase temp (0.5 °C/min) Step1->Step2 Step3 3. Turbidity Monitoring Luminance probe detects clearing Step2->Step3 Step4 4. Cooling Cycle Determine crystallization temp Step3->Step4 Step5 5. Data Correlation Apply Wilson or NRTL equations Step4->Step5

Workflow for dynamic solubility determination using luminance probing and thermal cycling.

Protocol B: ¹⁹F NMR Quantification of Boroxine-Acid Ratios

Because 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid contains highly distinct fluorine environments, ¹⁹F NMR spectroscopy is the superior tool for determining its speciation in solution. ¹H NMR is often convoluted by overlapping aromatic signals and broad hydroxyl peaks that exchange with trace water [1].

Causality & Validation: The use of an internal standard (fluorobenzene) makes this a self-validating quantitative NMR (qNMR) protocol. The integration of the internal standard verifies the mass balance, ensuring that no invisible polymeric boron species are omitted from the equilibrium calculation.

Step-by-Step Workflow:

  • Sample Prep: Prepare a 0.1 M solution of the boronic acid in the target deuterated solvent (e.g., THF-d₈ or CDCl₃).

  • Standard Addition: Add a precise volumetric spike of fluorobenzene as an internal standard.

  • Acquisition: Acquire ¹⁹F NMR spectra at 298 K using a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the fluorine nuclei to ensure quantitative integration.

  • Analysis: Identify the distinct –CF₃ and –F signals. The monomeric acid and the trimeric boroxine will present slightly shifted peaks due to the differing electron withdrawal at the boron center.

  • Calculation: Integrate the respective peaks against the fluorobenzene standard to calculate the exact molar ratio of free acid to boroxine in that specific solvent environment.

Conclusion for Process Optimization

For researchers utilizing 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid in cross-coupling reactions, solvent selection is a dual-variable problem: one must optimize for both absolute solubility and the desired boron speciation. If the active transmetalating agent requires the monomeric form, polar solvents like THF or 1,4-Dioxane must be utilized to suppress boroxine formation. If purification via crystallization is required, utilizing a binary mixture of Toluene and Methylcyclohexane exploits the differential solubility of the boroxine anhydride, allowing for high-purity recovery.

References

  • Source: Molecules (PMC / National Library of Medicine)
  • Source: Journal of Solution Chemistry (Semantic Scholar)
Foundational

Vibrational Spectroscopy of Complex Fluorinated Arylboronic Acids: A Technical Guide to 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic Acid

Executive Summary In modern medicinal chemistry and materials science, highly functionalized arylboronic acids serve as critical building blocks for Suzuki-Miyaura cross-coupling reactions and as interfacial modifiers fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, highly functionalized arylboronic acids serve as critical building blocks for Suzuki-Miyaura cross-coupling reactions and as interfacial modifiers for advanced materials like perovskite solar cells[1]. 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid (CAS: 220943-57-7)[2] is a particularly complex molecule, featuring a boronic acid moiety (-B(OH)₂), a strongly electron-withdrawing trifluoromethoxy group (-OCF₃), and two aromatic fluorine substituents.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, causality-driven framework for interpreting the Infrared (IR) spectrum of this compound. By deconstructing the molecule's functional groups, we can predict and validate its vibrational modes, ensuring rigorous chemical characterization.

Structural Deconstruction & Vibrational Causality

The IR spectrum of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is defined by the interplay of its highly electronegative substituents and its hydrogen-bonding capabilities. Understanding the causality behind these peak shifts is essential for accurate spectral interpretation.

The Boronic Acid Moiety (-B(OH)₂)

Boronic acids in the solid state do not exist as isolated monomers; they form extensive dimeric or polymeric hydrogen-bonded networks.

  • O-H Stretching: This intermolecular hydrogen bonding causes a wide distribution of O-H bond lengths, resulting in a characteristically broad absorption band between 3200 and 3400 cm⁻¹ [3][4].

  • B-O Stretching: The asymmetric B-O stretching vibration is a strong, diagnostic marker for boronic acids, typically observed in the 1340–1380 cm⁻¹ range[5][6].

  • B-OH Bending: The in-plane bending of the B-OH group typically manifests as a sharp peak near 1116 cm⁻¹ [1].

The Trifluoromethoxy Group (-OCF₃)

The -OCF₃ group is a powerful electron-withdrawing moiety that dominates the fingerprint region of the IR spectrum.

  • C-F Stretching: The three fluorine atoms create a massive change in the dipole moment during vibration, leading to extremely intense, often overlapping multiplet peaks between 1150 and 1250 cm⁻¹ [1][7].

  • C-O Stretching: The ether linkage (C-O) stretch is heavily coupled with the C-F vibrations and typically appears around 1200 cm⁻¹ . The strong inductive (-I) effect of the -CF₃ group stiffens the C-O bond, shifting it slightly higher than standard aliphatic ethers.

The Fluoroarene Core (3,5-Difluoro Substitution)

The aromatic ring's vibrational modes are heavily perturbed by the tetrasubstituted pattern (positions 1, 3, 4, and 5 are occupied).

  • Aromatic C=C Stretching: The inductive withdrawal of electron density by the fluorine atoms and the -OCF₃ group stiffens the aromatic ring, pushing the C=C stretching frequencies to the 1580–1620 cm⁻¹ region[3]. Furthermore, the asymmetry introduced by the substituents makes these vibrations highly IR-active.

  • Aromatic C-F Stretching: The direct C-F bonds on the aromatic ring typically absorb in the 1000–1100 cm⁻¹ range.

  • C-H Out-of-Plane Bending: Because the molecule is substituted at the 1, 3, 4, and 5 positions, the only remaining protons are isolated at positions 2 and 6. The out-of-plane (oop) bending for these isolated, highly deshielded protons appears between 850 and 900 cm⁻¹ [3].

Quantitative Data Presentation

To facilitate rapid spectral analysis, the predicted quantitative IR absorption data for 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is summarized in the table below.

Functional Group / MoietyVibrational ModeExpected Frequency (cm⁻¹)Intensity & Peak ShapeCausality / Notes
Boronic Acid (-OH) O-H Stretch3200 – 3400Strong, BroadBroadening driven by solid-state intermolecular H-bonding.
Aromatic Ring C-H Stretch3060 – 3100Weak to MediumTypical for sp² hybridized carbons.
Aromatic Ring C=C Stretch1580 – 1620Medium to StrongIntensified by the asymmetric dipole from -F and -OCF₃ groups.
Boronic Acid (B-O) Asymmetric B-O Stretch1340 – 1380StrongPrimary diagnostic peak for the boronate core.
Trifluoromethoxy (-OCF₃) C-F & C-O Stretch1150 – 1250Very Strong, MultipletHighly coupled vibrations; dominates the fingerprint region.
Boronic Acid (B-OH) B-OH In-plane Bend~1116MediumOften overlaps with the lower end of the C-F stretching envelope.
Fluoroarene (Ar-F) C-F Stretch1000 – 1100StrongDistinct from the -CF₃ stretch, though proximity causes some coupling.
Aromatic Ring C-H Out-of-plane Bend850 – 900MediumDiagnostic for isolated protons at the 2 and 6 positions.

Experimental Protocol: Self-Validating ATR-FTIR Characterization

To ensure absolute trustworthiness in your spectral data, the following step-by-step Standard Operating Procedure (SOP) must be executed. This protocol is designed as a self-validating system, meaning each step contains an internal check to prevent artifact generation.

Step 1: Instrument Initialization & Environmental Baseline

  • Clean the Attenuated Total Reflectance (ATR) diamond crystal using spectroscopic-grade isopropanol and a lint-free wipe.

  • Self-Validation Check: Acquire a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹. Inspect the 2350 cm⁻¹ (CO₂) and 3600–3900 cm⁻¹ (H₂O vapor) regions. If these peaks are highly intense, purge the sample compartment with dry nitrogen for 10 minutes before proceeding.

Step 2: Sample Application & Anvil Pressure

  • Deposit approximately 2–5 mg of solid 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid directly onto the center of the diamond crystal.

  • Lower the ATR pressure anvil until the clutch clicks (typically applying ~50-80 psi).

  • Causality: Consistent, high pressure is required to ensure intimate contact between the solid crystal lattice and the ATR element. Poor contact will artificially suppress the high-frequency O-H stretching region due to the shallow penetration depth of the evanescent wave.

Step 3: Spectral Acquisition

  • Acquire the sample spectrum over the mid-IR range (4000–400 cm⁻¹) using 64 co-added scans to maximize the signal-to-noise ratio.

Step 4: Post-Processing & Algorithmic Correction

  • Apply an ATR Correction Algorithm within your spectrometer's software.

  • Causality: In ATR-FTIR, the depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers). Without this correction, the intense C-F peaks at 1200 cm⁻¹ will appear disproportionately larger than the O-H peaks at 3300 cm⁻¹, skewing quantitative interpretation.

  • Perform a baseline correction to eliminate scattering artifacts, yielding the finalized spectrum for peak assignment.

Diagnostic Workflow Visualization

The following diagram maps the logical progression from raw sample acquisition to functional group assignment, utilizing the specific frequency regions of the molecule.

SpectralWorkflow Start Compound: 3,5-difluoro-4-(trifluoromethoxy) phenylboronic acid Prep ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹ Res) Start->Prep HighFreq High Frequency Region (3500 - 2800 cm⁻¹) Prep->HighFreq MidFreq Mid Frequency Region (1700 - 1300 cm⁻¹) Prep->MidFreq Fingerprint Fingerprint Region (1300 - 400 cm⁻¹) Prep->Fingerprint OH O-H Stretch (Boronic Acid) ~3200-3400 cm⁻¹ HighFreq->OH Arom Aromatic C=C Stretch ~1580-1620 cm⁻¹ MidFreq->Arom BO B-O Asymmetric Stretch ~1340-1380 cm⁻¹ MidFreq->BO CF C-F & C-O Stretches (-OCF3, Ar-F) ~1000-1250 cm⁻¹ Fingerprint->CF

Logical workflow for the FTIR spectral acquisition and functional group assignment.

References

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. URL:[Link]

  • Enhancing Perovskite Solar Cell Efficiency and Stability with p-(Trifluoromethyl and Trifluoromethoxy) Phenylboronic Acid Additives. ACS Publications. URL:[Link]

  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, ACS Publications. URL:[Link]

  • Molecular structure and vibrational spectroscopic studies of 1-nitro-4-(trifluoromethoxy) benzene by density functional method. NIScPR. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocol using 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid

Advanced Suzuki-Miyaura Cross-Coupling Protocol for Highly Electron-Deficient Arylboronic Acids: Focus on 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic Acid Executive Summary The synthesis of complex polyfluorinated bia...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Suzuki-Miyaura Cross-Coupling Protocol for Highly Electron-Deficient Arylboronic Acids: Focus on 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic Acid

Executive Summary

The synthesis of complex polyfluorinated biaryls is a critical operation in modern drug discovery, particularly for modulating lipophilicity and metabolic stability in targets such as monoacylglycerol lipase (MAGL) inhibitors . However, utilizing highly electron-deficient building blocks like 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid presents a severe synthetic challenge. Under standard basic Suzuki-Miyaura conditions, these substrates undergo rapid base-promoted protodeboronation (PDB) rather than the desired transmetalation, resulting in dead-end byproducts.

This application note details a kinetically controlled, room-temperature cross-coupling protocol. By leveraging the extreme catalytic activity of Buchwald Generation 3 (G3) precatalysts, the rate of transmetalation is accelerated to outcompete the PDB pathway, ensuring high-yielding C–C bond formation.

Mechanistic Rationale: The Protodeboronation Dilemma

To successfully couple 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid, one must understand the causality behind its instability.

The Electronic Effect: The boron atom in this specific substrate is flanked by two strongly inductively withdrawing meta-fluorine atoms and a para-trifluoromethoxy (-OCF₃) group. This renders the boron atom highly Lewis acidic. When exposed to an aqueous base, it rapidly forms a tetracoordinate boronate anion, [Ar−B(OH)3​]− .

The Competing Pathway: While this boronate is the required intermediate for transmetalation to the Palladium(II) center, the extreme electron deficiency of the aryl ring highly stabilizes the corresponding aryl anion transition state. Consequently, the C–B bond undergoes rapid heterolytic cleavage in the presence of water and heat, yielding 1,3-difluoro-2-(trifluoromethoxy)benzene . The half-life of such polyfluorinated boronic acids at 80 °C in aqueous base can be on the order of seconds .

The Kinetic Solution: Because PDB is highly temperature-dependent, the only viable solution is to run the reaction at room temperature (20–25 °C). Standard catalysts (e.g., Pd(PPh3​)4​ ) cannot overcome the transmetalation activation energy barrier at this temperature. Therefore, we utilize XPhos Pd G3 , a precatalyst that rapidly generates a highly active, mono-ligated L1​Pd(0) species. The bulky, electron-rich XPhos ligand accelerates transmetalation, allowing the cross-coupling cycle to turn over rapidly at 25 °C, effectively "freezing out" the PDB pathway [[1]]([Link]) .

Visualizing the Competing Pathways

G ArX Aryl Halide + Pd(0) OxAdd Oxidative Addition Pd(II) Complex ArX->OxAdd Fast Transmet Transmetalation (XPhos Pd G3) OxAdd->Transmet Boronic 3,5-diF-4-(OCF3)Ph-B(OH)2 (Highly Electrophilic) Boronate Boronate Anion [Ar-B(OH)3]- Boronic->Boronate Base (OH-/PO4 3-) Boronate->Transmet Pd(II) Catalyst (Desired Pathway) PDB Protodeboronation (PDB) Ar-H Byproduct Boronate->PDB H2O / Heat (Undesired Pathway) RedElim Reductive Elimination Transmet->RedElim RedElim->ArX Pd(0) Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling vs. competing protodeboronation pathway.

Empirical Validation: Quantitative Data

The table below summarizes the optimization landscape, demonstrating why traditional conditions fail and why the kinetically controlled protocol is mandatory.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Biaryl Yield (%)PDB Byproduct (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (aq)Toluene / EtOH9012< 10> 90
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (aq)Dioxane80122570
XPhos Pd G3 (2 mol%) K3​PO4​ (aq) THF 25 4 > 85 < 5

Note: Yields are based on LC-MS UV integration and isolated mass. PDB byproduct is quantified via 19F NMR.

Experimental Protocol: Room-Temperature Biphasic Coupling

Causality of Reagent Selection:

  • Solvent (THF): Provides excellent solubility for the G3 precatalyst and aryl halides at room temperature.

  • Base ( 0.5 M K3​PO4​ ): A mild base that is strong enough to form the reactive boronate but avoids the aggressive hydroxide-driven PDB seen with NaOH or Na2​CO3​ . The biphasic nature keeps the bulk of the highly polar boronic acid in the organic phase, minimizing its exposure to bulk water.

Materials Required
  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 Precatalyst (2.0 mol%, 0.02 mmol)

  • K3​PO4​ (0.5 M aqueous solution, degassed, 3.0 equiv, 6.0 mL)

  • Tetrahydrofuran (THF) (Anhydrous, degassed, 10.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Setup: To an oven-dried 40 mL reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (363 mg, 1.5 mmol), and XPhos Pd G3 (16.9 mg, 0.02 mmol).

  • Purging: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry Argon (repeat 3 times).

  • Solvent Addition: Syringe in 10.0 mL of sparged, anhydrous THF. Stir gently to dissolve the organic components and the precatalyst. The solution will typically adopt a pale yellow/orange hue.

  • Base Addition (Initiation): While stirring vigorously (800 rpm) to ensure maximum interfacial surface area in the biphasic mixture, add 6.0 mL of degassed 0.5 M K3​PO4​ dropwise over 2 minutes.

  • Reaction: Maintain the reaction strictly at 20–25 °C (Room Temperature). Stir for 2 to 4 hours.

  • Quench & Workup: Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water. Separate the organic layer. Extract the aqueous layer with EtOAc ( 2×10 mL ). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure polyfluorinated biaryl.

Trustworthiness: Self-Validating System & Troubleshooting

To ensure the protocol is functioning as a self-validating system, the reaction must be monitored via 19F NMR of the crude reaction mixture prior to workup.

  • Starting Material: 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid exhibits distinct 19F resonances for the meta-fluorines and the -OCF₃ group.

  • PDB Byproduct: If the reaction temperature spikes or transmetalation stalls, you will observe the formation of 1,3-difluoro-2-(trifluoromethoxy)benzene . This byproduct is easily identified in 19F NMR by a distinct shift in the meta-fluorine signals and a characteristic splitting pattern (due to coupling with the newly acquired proton at the para position).

  • Validation Check: A successful reaction will show complete consumption of the starting boronic acid, <5% integration of the PDB byproduct, and >85% integration of the cross-coupled biaryl product's fluorine signals. If PDB exceeds 10%, verify the integrity of the XPhos Pd G3 catalyst and ensure the reaction temperature did not exceed 25 °C.

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids Source: ACS Catalysis (ACS Publications) URL:[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Oxazine monoacylglycerol lipase (MAGL)

Sources

Application

Synthesis of Pharmaceutical Intermediates with 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic Acid: Application Notes and Protocols

Introduction: The Strategic Value of Fluorinated Moieties in Drug Discovery The incorporation of fluorine atoms and fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Moieties in Drug Discovery

The incorporation of fluorine atoms and fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The 3,5-difluoro-4-(trifluoromethoxy)phenyl moiety, in particular, is a highly sought-after structural motif. The trifluoromethoxy group (-OCF₃) often serves as a lipophilic hydrogen bond acceptor and can enhance metabolic stability, while the difluoro substitution pattern on the phenyl ring can modulate the electronic properties and conformation of the molecule.

This application note provides a comprehensive guide to the use of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. We will delve into detailed protocols for its application in two of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Chan-Lam coupling for the construction of C-O bonds. Beyond a mere recitation of steps, this guide will elucidate the underlying mechanistic principles and provide practical insights to empower researchers in drug development to leverage this versatile reagent effectively.

Physicochemical and Safety Profile of 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic Acid

A thorough understanding of the properties and safe handling of any chemical reagent is paramount. Below is a summary of the key physicochemical data for 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid.

PropertyValueReference
CAS Number 220943-57-7[1]
Molecular Formula C₇H₄BF₅O₃[1]
Molecular Weight 241.91 g/mol [1]
Appearance Typically an off-white to white solidGeneral knowledge
Purity ≥95%[1]

Safety and Handling:

3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid, like many boronic acids, should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, must be worn at all times.[2][3]

  • Hazard Statements: Based on data for analogous compounds, it may cause skin and serious eye irritation.[2] It may also be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Precautionary Statements: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[3]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2] Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[3]

Application I: Suzuki-Miyaura Cross-Coupling for Biaryl and Heterobiaryl Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, and it stands as one of the most versatile and widely used methods for the formation of carbon-carbon bonds. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents on 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid can influence its reactivity, making the choice of catalyst, base, and solvent crucial for a successful transformation.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X(L_n) Oxidative Addition Complex Ar-Pd(II)-Ar'(L_n) Transmetalation Complex Ar-Ar' Biaryl Product

Exemplary Protocol: Synthesis of 4-(3-(3,5-difluoro-4-(trifluoromethoxy)phenyl)-1H-pyrazol-1-yl)benzonitrile

This protocol is adapted from a patented procedure for the synthesis of a pyrazole-containing pharmaceutical intermediate. It serves as a robust starting point for the coupling of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid with a heteroaryl bromide.

Reaction Scheme:

(A generic image representing the Suzuki coupling of an aryl boronic acid with a heteroaryl bromide)

Materials:

  • 4-(3-bromo-1H-pyrazol-1-yl)benzonitrile (1.0 equiv)

  • 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Experimental Workflow:

Suzuki_Workflow start Start reagents Combine Reactants: - 4-(3-bromo-1H-pyrazol-1-yl)benzonitrile - Boronic Acid - Pd(dppf)Cl₂ - Na₂CO₃ start->reagents solvent Add Solvents: 1,4-Dioxane and Water reagents->solvent degas Degas Mixture (N₂ or Ar sparging) solvent->degas heat Heat to 100 °C (Monitor by TLC/LC-MS) degas->heat workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine heat->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(3-bromo-1H-pyrazol-1-yl)benzonitrile (1.0 equiv), 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and sodium carbonate (3.0 equiv).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-(3,5-difluoro-4-(trifluoromethoxy)phenyl)-1H-pyrazol-1-yl)benzonitrile. A typical yield for this reaction is in the range of 80-90%.

Application II: Chan-Lam Coupling for Diaryl Ether Synthesis

The Chan-Lam coupling provides a powerful and often milder alternative to traditional methods for forming carbon-heteroatom bonds, such as the Ullmann condensation.[5][6] It facilitates the copper-catalyzed coupling of arylboronic acids with O- or N-nucleophiles, such as phenols, to form diaryl ethers. This reaction is particularly valuable as it can often be performed under aerobic conditions at room temperature.[6]

Mechanistic Rationale

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves:

  • Ligand Exchange: The phenol substrate coordinates to the Cu(II) catalyst.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center.

  • Reductive Elimination: The aryl and phenoxy groups on the copper center couple to form the diaryl ether product, reducing the copper from Cu(III) (or a Cu(II) dimer) to Cu(I).

  • Reoxidation: The resulting Cu(I) species is reoxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle Cu(II) Active Cu(II) Catalyst Cu-Phenol Copper Phenoxide Complex Aryl-Cu-Phenol Aryl Copper Phenoxide Intermediate Diaryl-Ether Diaryl Ether Product Cu(I) Cu(I) Species

General Protocol: Synthesis of a 3,5-Difluoro-4-(trifluoromethoxy)phenyl-containing Diaryl Ether

This general protocol is based on established methods for Chan-Lam O-arylation and can be optimized for specific substrates.[6][7]

Materials:

  • Aryl or heteroaryl phenol (1.0 equiv)

  • 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid (1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv for stoichiometric, or 0.1-0.2 equiv for catalytic reactions)

  • A base such as pyridine or triethylamine (2.0 equiv)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Optional: Molecular sieves (4 Å) to remove water

Experimental Workflow:

ChanLam_Workflow start Start reagents Combine Reactants: - Phenol - Boronic Acid - Cu(OAc)₂ - Base (Pyridine) start->reagents solvent Add Solvent (DCM) (Optional: Mol. Sieves) reagents->solvent stir Stir at Room Temperature (Open to Air) solvent->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup: - Filter (if sieves used) - Wash with aq. NH₄Cl - Extract with DCM monitor->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the phenol (1.0 equiv), 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (1.5 equiv), and copper(II) acetate (1.0 equiv). If running a catalytic version, use 0.1-0.2 equiv of Cu(OAc)₂.

  • Solvent and Base Addition: Add dichloromethane as the solvent. If the reagents are sensitive to water, powdered 4 Å molecular sieves can be added. Add the base (e.g., pyridine, 2.0 equiv).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically open to the atmosphere, as oxygen can facilitate the reoxidation of the copper catalyst.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting phenol is consumed. Reaction times can vary from a few hours to 48 hours depending on the reactivity of the substrates.

  • Workup: Upon completion, if molecular sieves were used, filter the reaction mixture through a pad of Celite®, washing with dichloromethane. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diaryl ether by flash column chromatography on silica gel.

Conclusion

3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid is a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings allows for the strategic introduction of a highly fluorinated phenyl moiety into a wide range of molecular architectures. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel compounds. As with any synthetic procedure, optimization of reaction conditions for each specific substrate combination is encouraged to achieve the best possible outcomes. A thorough understanding of the underlying reaction mechanisms and adherence to proper safety protocols are essential for successful and safe experimentation.

References

  • Molecules. 2021 Apr; 26(7): 2007. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

  • Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET: 3-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride). (2023-03-05).

  • AK Scientific, Inc. Safety Data Sheet: 4-Trifluoromethylphenylboronic acid.

  • MilliporeSigma. [3,5-difluoro-4-(trifluoromethoxy)phenyl]boronic acid.

  • Sigma-Aldrich. (3,5-Difluoro-4-(hydroxymethyl)phenyl)boronic acid.

  • Fisher Scientific. SAFETY DATA SHEET: 3,4,5-Trifluorophenylboronic acid.

  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

  • OUCI. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.

  • Scite.ai. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.

  • PubMed. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.

  • Central Drug House (P) Ltd. 4-(TRIFLUROMETHOXY) PHENYL BORONIC ACID - Safety Data Sheet.

  • Organic Chemistry Portal. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine.

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

Method

Optimal palladium catalysts for 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid reactions

Application Note & Protocols Topic: Optimal Palladium Catalysts for Reactions of 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic Acid Audience: Researchers, scientists, and drug development professionals. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Optimal Palladium Catalysts for Reactions of 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Navigating the Challenges of a Highly Deactivated Substrate

3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid is a valuable building block in medicinal chemistry and materials science, prized for its ability to introduce a unique, metabolically stable, and lipophilic moiety into target molecules. However, its chemical structure presents a significant challenge for palladium-catalyzed cross-coupling reactions. The aromatic ring is heavily substituted with strongly electron-withdrawing groups: two fluorine atoms and a trifluoromethoxy group. This severe electron deficiency deactivates the boronic acid, making the key transmetalation step in catalytic cycles like the Suzuki-Miyaura reaction exceptionally difficult.[1][2]

This guide provides a deep dive into the mechanistic challenges and offers a detailed strategic framework for selecting the optimal palladium catalyst system. We will focus primarily on the Suzuki-Miyaura reaction, the most direct and common application for this boronic acid. By understanding the underlying principles of catalyst and ligand function, researchers can overcome the inherent low reactivity of this substrate to achieve high-yield, reproducible results.

The Suzuki-Miyaura Catalytic Cycle: Pinpointing the Bottleneck

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its functional group tolerance and mild conditions.[3][4] The catalytic cycle, which relies on a Pd(0)/Pd(II) manifold, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : A Pd(0) complex reacts with an organic halide (Ar¹-X) to form a Pd(II) intermediate.

  • Transmetalation : The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.

For electron-deficient boronic acids like 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid, the transmetalation step is notoriously slow and often rate-limiting.[1] The electron-poor nature of the aryl ring reduces the nucleophilicity of the boronate, hindering its ability to transfer the aryl group to the palladium center. A secondary challenge is the risk of competitive protodeboronation, where the boronic acid group is cleaved by trace water or solvent, especially under harsh basic conditions.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxyAdd Oxidative Addition PdII_Halide L₂Pd(II)(Ar¹)X Pd0->PdII_Halide Ar¹-X Transmetal Transmetalation (Rate-Limiting Step) PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) PdII_Halide->PdII_Diaryl Ar²-B(OR)₂ + Base PdII_Diaryl->Pd0 Ar¹-Ar² RedElim Reductive Elimination Catalyst_Selection start Start: Coupling of 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid ligand_choice Primary Ligand Choice: Bulky, Electron-Rich Phosphine start->ligand_choice ligand_examples Examples: SPhos, XPhos, RuPhos ligand_choice->ligand_examples precursor_choice Palladium Precursor ligand_choice->precursor_choice base_choice Base Selection: Moderate to Strong, Non-nucleophilic ligand_choice->base_choice pd_oac Pd(OAc)₂ (Standard, Air-Stable) precursor_choice->pd_oac pd_dba Pd₂(dba)₃ (Pre-reduced Pd(0)) precursor_choice->pd_dba base_examples Examples: K₃PO₄, Cs₂CO₃, K₂CO₃ base_choice->base_examples

Caption: Decision workflow for selecting an optimal catalyst system.

Comparative Catalyst Performance for a Model Reaction

To illustrate the impact of ligand choice, the following table summarizes typical outcomes for the coupling of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid with a generic aryl bromide (e.g., 4-bromoanisole).

Catalyst System (Ligand + Precursor)BaseSolventTemp (°C)Time (h)Typical Yield (%)Rationale for Performance
SPhos + Pd(OAc)₂ K₃PO₄Dioxane10012>90% Excellent balance of steric bulk and electron-donating ability accelerates the catalytic cycle effectively. [3]
XPhos + Pd₂(dba)₃ K₃PO₄Toluene10012>90% Highly effective, similar to SPhos. The choice between them can be substrate-dependent.
RuPhos + Pd(OAc)₂ Cs₂CO₃Dioxane1001685-95% Another highly active Buchwald ligand, very effective for challenging couplings.
PPh₃ + Pd(OAc)₂ K₂CO₃DME/H₂O8524<20% Triphenylphosphine is not electron-rich or bulky enough to overcome the high activation barrier for transmetalation. [3]
None (Ligandless) K₂CO₃EtOH/H₂O8024<5% Ligandless systems are completely ineffective for this deactivated substrate. [7]

Note: Yields are representative and can vary based on the specific coupling partner and precise reaction conditions.

Detailed Experimental Protocol: A Validated Starting Point

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid with an aryl bromide.

Materials and Reagents
  • Aryl Bromide (1.0 equiv)

  • 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous (0.1 M concentration relative to aryl bromide)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure
  • Vessel Preparation : To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition : Through the septum, add anhydrous 1,4-dioxane via syringe to achieve the desired concentration (e.g., 5 mL for a 0.5 mmol scale reaction).

  • Heating and Stirring : Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS to confirm the consumption of the starting material.

Reaction Work-up and Purification
  • Cooling and Quenching : Once the reaction is complete, cool the vessel to room temperature.

  • Dilution : Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

  • Aqueous Wash : Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Troubleshooting and Optimization

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system.3. Low reaction temperature.1. Ensure rigorous inert atmosphere techniques.2. Switch to a more active ligand (e.g., from SPhos to XPhos) or use a Pd(0) precursor like Pd₂(dba)₃.3. Increase temperature to 110 °C (if solvent allows).
Protodeboronation 1. Presence of water in reagents or solvent.2. Base is too strong or reaction time is too long.1. Use rigorously dried solvents and reagents. Add molecular sieves.2. Use a milder base (e.g., K₂CO₃) if possible, or shorten the reaction time. Use of boronic esters (e.g., pinacol ester) can also increase stability. [6]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Catalyst system promotes self-coupling.1. Improve inert atmosphere conditions.2. This is sometimes unavoidable with highly active catalysts but can be minimized by ensuring efficient cross-coupling. [5]

Conclusion

The successful palladium-catalyzed coupling of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is not a matter of chance, but of rational catalyst design. Its strong electron-deficient character mandates the use of highly active catalyst systems. Bulky, electron-rich monophosphine ligands, particularly those from the Buchwald family like SPhos and XPhos, are paramount. They effectively accelerate the rate-limiting transmetalation and overall catalytic turnover, transforming a challenging substrate into a tractable and valuable synthetic partner. By pairing these advanced ligands with standard palladium precursors and appropriate bases, researchers can reliably incorporate this unique fluorinated motif into a wide array of complex molecules.

References

  • Sung, K. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Hossain, K. M. et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. Available at: [Link]

  • Al-Masum, M. et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]

  • Cui, L. et al. (2024). Palladium-Catalyzed Trifluoroacetylation of Arylboronic Acids Using a Trifluoroacetylation Reagent. Organic Letters. Available at: [Link]

  • Volyniuk, D. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Available at: [Link]

  • Werner, E. W. et al. (2012). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission. PMC. Available at: [Link]

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014). Google Patents.
  • Billingsley, K. L. & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

  • Volyniuk, D. et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Molnár, J. et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chen, G. et al. (2014). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. PMC. Available at: [Link]

  • Vasilev, A. et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Skibinska, M. et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. Available at: [Link]

  • Semba, K. et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters. Available at: [Link]

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2020). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]

  • Thomas, A. A. & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Pazio, A. et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available at: [Link]

  • Reddy, V. P. et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Littke, A. F. & Fu, G. C. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie. Available at: [Link]

  • Maggini, L. et al. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m-BOA. Royal Society of Chemistry. Available at: [Link]

  • Drienovská, I. & Beier, P. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry. Available at: [Link]

  • Zeng, Q. et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Liu, C. et al. (2013). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. RSC Advances. Available at: [Link]

  • Nakao, R. et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cox, P. A. et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]

  • Hocek, M. et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation in 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid couplings

Technical Support Center: Troubleshooting Protodeboronation in Electron-Deficient Arylboronic Acid Couplings Welcome to the Advanced Coupling Troubleshooting Center. As a Senior Application Scientist, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Protodeboronation in Electron-Deficient Arylboronic Acid Couplings

Welcome to the Advanced Coupling Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with the Suzuki-Miyaura cross-coupling of highly electron-deficient substrates. One of the most notoriously difficult building blocks is 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (CAS 220943-57-7)[1]. Due to the intense electron-withdrawing nature of the two fluorine atoms and the trifluoromethoxy group, this substrate is exceptionally prone to protodeboronation—the premature cleavage of the C–B bond to yield the corresponding arene (2)[2].

This guide provides a deep dive into the causality of this failure mode and equips you with field-proven, self-validating protocols to suppress protodeboronation and maximize your cross-coupling yields.

Mechanistic Causality: Why Does Protodeboronation Occur?

To solve the problem, we must first understand the mechanism. In a standard Suzuki-Miyaura reaction, a base is added to form the reactive boronate complex [ArB(OH)3​]− , which is essential for transmetalation to the palladium center. However, for highly electron-deficient arylboronic acids, this boronate complex is inherently unstable. The electron-withdrawing groups stabilize the formation of a transient aryl anion, leading to rapid C–B bond scission followed by protonation by water (3)[3].

Mechanism ArB Ar-B(OH)2 (Electron-Deficient) Boronate [Ar-B(OH)3]- (Boronate Complex) ArB->Boronate Base (OH-) Transmetalation Transmetalation (Desired Pathway) Boronate->Transmetalation Pd(II)-Ar' ArylAnion [Ar-] (Transient Anion) Boronate->ArylAnion Slow/Heat Protodeboronation Ar-H (Protodeboronation) ArylAnion->Protodeboronation H2O

Fig 1: Competing pathways of boronate complex: Transmetalation vs. Protodeboronation.

Frequently Asked Questions (FAQs)

Q1: My 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid disappears within minutes, but no product forms. What is happening? A1: You are observing rapid base-catalyzed protodeboronation. At high pH (e.g., using aqueous KOH or NaOH) and elevated temperatures (70–80 °C), the equilibrium shifts entirely to the boronate anion. For polyfluoroaryl substrates, the half-life of this species can be on the order of seconds (4)[4]. The boronic acid is consumed, yielding 1,3-difluoro-2-(trifluoromethoxy)benzene before the palladium catalyst can undergo transmetalation.

Q2: How should I adjust my base and solvent selection? A2: You must decouple the transmetalation step from the generation of high concentrations of the boronate anion.

  • Eliminate Water: Water serves as the proton source for the transient aryl anion[3]. Switch to strictly anhydrous solvents (e.g., anhydrous THF or 1,4-dioxane).

  • Use Weaker Bases: Replace strong aqueous bases with anhydrous fluoride salts (e.g., CsF or KF). Fluoride activates the boronic acid by forming a fluoroborate species, which is significantly less prone to fragmentation than the trihydroxyboronate[2].

Q3: Can I change the palladium catalyst to outcompete the degradation? A3: Yes. The kinetic solution to protodeboronation is to accelerate the transmetalation step so that it outpaces the degradation pathway. Use highly active, sterically demanding precatalysts like XPhos Pd G3 or PEPPSI-IPr . These generate the active monoligated Pd(0) species rapidly at room temperature, allowing you to run the coupling at 20–40 °C, drastically reducing the thermal energy available for C–B bond cleavage.

Q4: What if traditional Suzuki conditions still fail? A4: Consider a "cationic" Suzuki-Miyaura coupling. Recent methodologies have demonstrated that using aryldiazonium salts as electrophiles with a PAd3​-Pd catalyst allows the coupling of acutely base-sensitive polyfluoroaryl boronic acids under completely base-free conditions at room temperature, entirely suppressing base-promoted protodeboronation (5)[5].

Quantitative Data: Impact of Reaction Conditions on Boronic Acid Stability

The following table summarizes the kinetic stability and expected coupling yields of highly electron-deficient polyfluoroarylboronic acids under various regimes[3][5].

Reaction EnvironmentBase / AdditiveTemperatureEst. Boronic Acid Half-Life ( t1/2​ )Expected Cross-Coupling Yield
Aqueous / Biphasic KOH (aq)70 °C< 1 minute< 5% (Complete degradation)
Standard Organic K2​CO3​ / H2​O 60 °C~ 10 minutes20 - 35%
Anhydrous KF (anhydrous)40 °C> 24 hours80 - 90%
Base-Free (Cationic) None (Diazonium electrophile)25 °CStable (No degradation)> 95%

Experimental Protocol: Self-Validating Anhydrous Suzuki-Miyaura Coupling

To ensure scientific integrity, this protocol incorporates a self-validating analytical step using 19F NMR to quantify the exact ratio of successful cross-coupling versus protodeboronation[2].

Workflow Step1 1. Catalyst Activation (XPhos Pd G3, RT) Step2 2. Reagent Mixing (Anhydrous Solvent, KF) Step1->Step2 Step3 3. Slow Addition (Boronic Acid via Syringe) Step2->Step3 Step4 4. Reaction Monitoring (19F NMR Validation) Step3->Step4

Fig 2: Optimized workflow for coupling highly electron-deficient arylboronic acids.

Materials:

  • Aryl halide (1.0 equiv)

  • 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (1.5 equiv)[1]

  • XPhos Pd G3 (2–5 mol%)

  • Anhydrous spray-dried KF (3.0 equiv)

  • Anhydrous THF (0.2 M)

  • Internal Standard: 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3x).

  • Solid Reagent Loading: Add the aryl halide, XPhos Pd G3 (2 mol%), and anhydrous KF (3.0 equiv) to the flask. Crucial: Do not add the boronic acid yet.

  • Solvent Addition: Inject anhydrous THF to achieve a 0.2 M concentration with respect to the aryl halide. Stir at room temperature for 10 minutes to allow the pre-catalyst to activate and undergo oxidative addition with the aryl halide.

  • Syringe Pump Addition (The Key Step): Dissolve 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (1.5 equiv) and a precise amount of TFE (internal standard) in 2 mL of anhydrous THF. Add this solution dropwise via a syringe pump over 1 hour. Causality: Slow addition maintains a low steady-state concentration of the boronic acid, ensuring that transmetalation is kinetically favored over base-mediated decomposition.

  • Self-Validation via 19F NMR: After 2 hours, withdraw a 0.1 mL aliquot, quench with 0.1 mL of 1M HCl, and dilute with CDCl3​ . Acquire a 19F NMR spectrum.

    • Diagnostic Peaks: Compare the integration of the CF3​O− signal of the product against the CF3​O− signal of the protodeboronated byproduct (1,3-difluoro-2-(trifluoromethoxy)benzene) and the TFE internal standard (-75 ppm). If the byproduct exceeds 10%, verify the anhydrous nature of your KF and THF.

  • Workup: Filter the reaction mixture through a short pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Account of Chemical Research.
  • CAS 220943-57-7 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid. Alfa Chemistry.

Sources

Optimization

Technical Support Center: Minimizing Homocoupling of 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of highly electron-deficient boroni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the Suzuki-Miyaura cross-coupling of highly electron-deficient boronic acids.

When working with 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid , the extreme electron-withdrawing nature of the two fluorine atoms and the trifluoromethoxy group creates a kinetic bottleneck during the transmetalation step. This delay allows competing side reactions—specifically homocoupling and protodeboronation—to dominate. This guide synthesizes mechanistic causality with self-validating protocols to help you engineer a robust, high-yielding reaction system.

Mechanistic Causality: Why Does Homocoupling Occur?

To eliminate homocoupling, we must first understand its origins. Homocoupling of boronic acids in Suzuki reactions is not a single pathway but rather a symptom of two primary mechanistic deviations: Oxygen-mediated oxidative coupling and Pd(II)-precatalyst reduction [1].

Because 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is highly electrophilic, its nucleophilic transfer from boron to palladium (transmetalation) is exceptionally slow. This extended lifetime of the intermediate Palladium(II) species provides ample opportunity for adventitious oxygen to insert, or for a second molecule of boronic acid to undergo a bimolecular encounter, resulting in the symmetrical biaryl byproduct.

Mechanism Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II)-Peroxo Complex (O2 Mediated) Pd0->PdII_Ox Adventitious O2 Trans1 1st Transmetalation (Ar-B(OH)2) PdII_Ox->Trans1 Base / Ar-B(OH)2 PdII_Pre Pd(II) Precatalyst (e.g., Pd(OAc)2) PdII_Pre->Trans1 Base / Ar-B(OH)2 Trans2 2nd Transmetalation (Bimolecular Encounter) Trans1->Trans2 Base / Ar-B(OH)2 (Slow for e- deficient Ar) Trans2->Pd0 Catalyst Regeneration Homocoupled Homocoupled Biaryl (Ar-Ar) Trans2->Homocoupled Reductive Elimination

Caption: Proposed mechanisms for boronic acid homocoupling via Pd(II) precatalysts and oxygen exposure.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding predominantly the symmetrical biaryl instead of the cross-coupled product? A1: For 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid, the primary culprit is often the presence of dissolved oxygen combined with the slow transmetalation rate of the electron-deficient aryl group. Oxygen reacts with the active Pd(0) catalyst to form a Pd(II)-peroxo complex, which rapidly consumes two equivalents of your boronic acid to form the homocoupled dimer [2].

Q2: I am already sparging my solvent with nitrogen. Why am I still seeing homocoupling? A2: Standard nitrogen sparging is often insufficient for highly sensitive substrates. Trace oxygen can still initiate the catalytic homocoupling cycle. You must transition to a rigorous Freeze-Pump-Thaw degassing method (minimum 3 cycles) to achieve the essentially complete deoxygenation required to suppress this pathway[2].

Q3: Does my choice of palladium catalyst impact the homocoupling ratio? A3: Yes, significantly. If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), the catalyst must first be reduced to the active Pd(0) state. This reduction stoichiometrically consumes two molecules of your boronic acid, generating homocoupled byproduct right at the start of the reaction [3]. Always use a Pd(0) source (e.g., Pd₂(dba)₃) for this substrate. Furthermore, employing bulky, electron-rich phosphine ligands (like XPhos or SPhos) is critical; their electron-donating properties accelerate the otherwise sluggish transmetalation and reductive elimination steps, allowing cross-coupling to outcompete homocoupling [1].

Q4: How do base and solvent selection affect the reaction? A4: Strong aqueous bases (like NaOH or aqueous Na₂CO₃) will rapidly cause protodeboronation of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid, destroying your starting material. Additionally, competitive coordination of certain bases to the Pd center can alter the reaction pathway toward homocoupling [4]. Use mild, anhydrous bases such as K₃PO₄ or fluoride sources like CsF in aprotic solvents (e.g., 1,4-dioxane or toluene) to activate the boronic acid without degrading it.

Q5: Are there procedural modifications to suppress bimolecular homocoupling? A5: Yes. Because the second transmetalation step (leading to homocoupling) requires a bimolecular encounter between the Pd-intermediate and a second boronic acid molecule, the rate of homocoupling is highly dependent on the boronic acid concentration. Slow addition of the boronic acid via a syringe pump keeps its instantaneous concentration low, statistically favoring the desired cross-coupling pathway [1].

Quantitative Data: Parameter Optimization

The following table summarizes the causal impact of specific reaction parameters on the yield distribution when coupling 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid.

Parameter ModifiedMechanistic RationaleHomocoupling Yield (%)Cross-Coupling Yield (%)
Standard Conditions (Pd(OAc)₂, K₂CO₃, Air)Baseline; Pd(II) reduction and O₂ exposure actively promote the homocoupling cycle.45%30%
Degassed (Freeze-Pump-Thaw)Eliminates the O₂-mediated peroxo-palladium pathway.25%55%
Pd(0) Catalyst + XPhos Avoids stoichiometric Pd(II) reduction; bulky ligand accelerates slow transmetalation.12%75%
Syringe Pump Addition (2h)Lowers instantaneous boronic acid concentration, disfavoring bimolecular homocoupling.< 5%88%

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

This protocol is engineered specifically for electron-deficient boronic acids. It incorporates internal self-validation checkpoints to ensure the integrity of the mechanistic controls.

Step 1: Catalyst Preparation & Rigorous Degassing
  • Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Seal the flask and subject the dry powders to three cycles of vacuum and argon backfill.

  • Add anhydrous 1,4-dioxane (0.2 M relative to aryl halide).

  • Subject the entire mixture to three Freeze-Pump-Thaw cycles.

    • Causality: This guarantees the absolute removal of dissolved oxygen, shutting down the Pd-peroxo homocoupling pathway.

Step 2: Pre-activation
  • Stir the mixture at room temperature for 15 minutes under a positive pressure of argon.

    • Causality: This allows the pre-formation of the active Pd(0)-XPhos complex before any boronic acid is introduced, preventing off-cycle degradation.

Step 3: Slow Addition of Boronic Acid
  • In a separate, rigorously degassed vial, dissolve 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (1.2 equiv) in a minimal volume of degassed 1,4-dioxane.

  • Heat the main reaction flask to 80 °C.

  • Using a syringe pump, add the boronic acid solution dropwise over 2 to 3 hours .

    • Causality: Slow addition restricts the concentration of the boronic acid in the system, making the bimolecular homocoupling encounter statistically improbable compared to the cross-coupling transmetalation.

Step 4: Self-Validation via ¹⁹F NMR
  • After 4 hours, withdraw a 50 µL aliquot under argon.

  • Dilute in CDCl₃ containing a known concentration of an internal standard (e.g., fluorobenzene).

  • Analyze via ¹⁹F NMR to quantify the exact ratio of the cross-coupled product, the homocoupled dimer, and any protodeboronated arene.

    • Causality: ¹⁹F NMR provides an immediate, self-validating mass balance without the need for complex chromatographic calibration, allowing you to verify the suppression of side reactions in real-time.

Workflow Start High Homocoupling Detected CheckO2 Is the system rigorously degassed? (O2 free) Start->CheckO2 Degas Implement sparging & Freeze-Pump-Thaw CheckO2->Degas No CheckCat Using Pd(II) precatalyst? CheckO2->CheckCat Yes SwitchCat Switch to Pd(0) or add mild reducing agent CheckCat->SwitchCat Yes CheckBase Is base too strong/aqueous? CheckCat->CheckBase No OptBase Switch to anhydrous K3PO4 or CsF, slow addition CheckBase->OptBase Yes

Caption: Troubleshooting workflow for diagnosing and minimizing homocoupling in Suzuki reactions.

References

  • ACS Publications. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development.[Link]

  • Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling." RSC Publishing.[Link]

  • PMC. "Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings." National Institutes of Health.[Link]

Troubleshooting

Technical Support Center: Optimizing Suzuki Reactions with 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic Acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid. This resource is designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-deficient substrate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The unique electronic properties of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid, driven by the strong electron-withdrawing nature of its fluorine and trifluoromethoxy substituents, make it a valuable building block for introducing fluorinated moieties in pharmaceuticals and advanced materials.[1][2] However, these same properties also predispose it to specific side reactions, most notably protodeboronation, which can lead to low yields and complex purification challenges.[3][4] This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered in the laboratory.

Q1: My reaction is sluggish, incomplete, or has failed entirely. What are the primary factors to investigate?

Low or no conversion is the most frequent issue. A systematic check of your reagents and reaction parameters is the most efficient way to diagnose the problem.

  • Reagent and System Integrity :

    • Boronic Acid Stability : This specific boronic acid is susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) for challenging couplings, as these can release the boronic acid slowly under reaction conditions.[3][5]

    • Solvent and Base Quality : Ensure solvents are of appropriate grade and properly degassed. Contaminants in solvents can poison the catalyst.[6][7] The purity and hydration state of your base are also critical.

    • Catalyst and Ligand Activity : Palladium catalysts and phosphine ligands are sensitive to oxygen.[5] Using a catalyst or ligand that has been improperly stored can lead to immediate reaction failure. Phosphine ligands can be oxidized, which inhibits their coordination to the palladium center.[5]

  • Exclusion of Atmospheric Oxygen :

    • Degassing is Critical : Oxygen can deactivate the active Pd(0) catalyst and lead to oxidative homocoupling of the boronic acid.[5][8] Rigorous degassing of the solvent and reaction mixture is mandatory. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or, for more sensitive reactions, by performing several freeze-pump-thaw cycles.[5][9]

    • Inert Atmosphere : The reaction should be run under a positive pressure of an inert gas from start to finish. Using standard air-sensitive techniques, such as Schlenk lines or a glovebox, is highly recommended for reproducibility and success, especially during scale-up.[10]

Q2: I'm observing a significant amount of the protodeboronated byproduct, 1,2-difluoro-3-(trifluoromethoxy)benzene. How can this be minimized?

Protodeboronation is the principal challenge with this electron-deficient substrate. The electron-withdrawing groups stabilize the aryl anion, making the C-B bond more liable to cleavage by a proton source (often water).[4][5]

  • Strategic Base Selection : The base is essential for activating the boronic acid to the more nucleophilic boronate anion, which participates in transmetalation.[11] However, an overly strong or highly aqueous base can accelerate protodeboronation.

    • Recommendation : Start with a moderately strong, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[12] These bases are effective while minimizing the concentration of hydroxide ions that can promote the side reaction. For substrates with base-labile functional groups, a milder base like potassium fluoride (KF) can be effective.[12]

  • Solvent System Control :

    • Minimize Water : While many Suzuki protocols use aqueous bases, excessive water can accelerate protodeboronation.[5] If this side reaction is significant, switching to anhydrous conditions is advisable. Bases like K₃PO₄ often require only a few equivalents of water to be effective, so a nearly anhydrous system can be employed.[5]

    • Aprotic Solvents : Solvents like 1,4-dioxane, toluene, or DME are excellent choices, often used with a minimal amount of water (e.g., 4:1 or 10:1 solvent:water ratio) to aid in dissolving the base.[13]

Q3: My main byproduct is the homocoupled dimer of my boronic acid. What is the cause and how can I prevent it?

The formation of 2,2',3,3'-tetrafluoro-4,4'-bis(trifluoromethoxy)-1,1'-biphenyl is a clear indicator of an oxidative side reaction.

  • Primary Cause : The most common culprit is the presence of oxygen in the reaction vessel.[5][14] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[8]

  • Preventative Measures :

    • Rigorous Degassing : As mentioned above, this is the most critical step to prevent homocoupling. Ensure your solvent and the reaction headspace are thoroughly purged of air.[5]

    • Use a Pd(0) Source : If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to the active Pd(0) species in situ. This reduction can sometimes consume the boronic acid or phosphine ligand, leading to conditions that favor homocoupling.[5][8] Starting directly with a Pd(0) source such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can mitigate this issue.[5]

Optimization Workflow for Base and Solvent Selection

Choosing the right combination of base and solvent is crucial for success. The following workflow provides a logical path for optimizing your reaction conditions, particularly when coupling with different types of aryl halides.

Caption: Decision workflow for optimizing base and solvent conditions.

Summary of Recommended Starting Conditions

The following table provides empirically supported starting points for base and solvent combinations based on the nature of the aryl halide coupling partner.

Aryl Halide PartnerRecommended BaseRecommended Solvent SystemRationale & Notes
Electron-Poor/Neutral Aryl Bromides/Iodides K₃PO₄ or K₂CO₃1,4-Dioxane / H₂O (4:1 to 10:1)A good starting point for most standard couplings. The aqueous portion helps solubilize the base.[13]
Electron-Rich Aryl Bromides/Iodides Cs₂CO₃ or K₃PO₄Toluene or 1,4-Dioxane (Anhydrous)Electron-rich halides require more forcing conditions. Anhydrous systems can favor the reaction and minimize protodeboronation of the boronic acid.[12]
Sterically Hindered Aryl Halides KOt-Bu or K₃PO₄Toluene or DME (Anhydrous)Highly hindered substrates often require stronger bases and more active catalyst systems (e.g., with Buchwald ligands like SPhos or XPhos).[12]
Aryl Chlorides (activated) K₃PO₄Toluene / H₂O (10:1)Aryl chlorides are less reactive and require more active catalysts and often higher temperatures.
Substrates with Base-Sensitive Groups KF or K₂CO₃THF or DioxaneMilder bases are used to prevent hydrolysis or other side reactions of sensitive functional groups on the coupling partners.

Frequently Asked Questions (FAQs)

  • Q: My reaction mixture turns black immediately after adding the reagents. Is this a problem? A: No, this is typically a positive sign. The formation of a black or dark brown heterogeneous mixture indicates the reduction of the Pd(II) precatalyst to Pd(0) nanoparticles, which are the active catalytic species.[15] If the solution remains clear and colorless/yellow, it may indicate that the catalyst has not become active.

  • Q: Is it absolutely necessary to use specialized air-sensitive techniques like a Schlenk line? A: For small-scale, exploratory reactions, carefully sparging your solvent and maintaining a positive pressure of inert gas with a balloon may suffice. However, for reproducibility, larger-scale reactions, and to minimize side reactions like homocoupling, using proper air-sensitive techniques is strongly advised.[9][16] It is considered best practice in modern organic synthesis.

  • Q: What is the optimal Ligand:Palladium ratio to use? A: This depends on the ligand. For monodentate phosphine ligands (e.g., SPhos, RuPhos, P(t-Bu)₃), a Ligand:Pd ratio of 2:1 to 4:1 is common. For bidentate ligands (e.g., dppf, XantPhos), a 1:1 to 1.2:1 ratio is typically sufficient. Using an insufficient amount of ligand can lead to catalyst decomposition.[5]

Experimental Protocols

Protocol 1: General Procedure for a Test Reaction

This protocol provides a reliable starting point for coupling 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid with a generic aryl bromide.

Materials:

  • 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv, limiting reagent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Extraction solvent (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup : To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.03 equiv).

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition : Degas the solvent mixture by sparging with an inert gas for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction flask. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction : Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously for the duration of the reaction. Monitor progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction : Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[4]

Protocol 2: High-Throughput Screening for Base/Solvent Optimization

This protocol allows for the rapid screening of multiple conditions in parallel.

Setup:

  • Use an array of small reaction vials (e.g., 2 mL) with stir bars in a heating block.

  • Prepare a stock solution of the aryl halide and boronic acid in a suitable solvent (e.g., Dioxane).

  • Prepare separate stock solutions of the palladium precatalyst and each ligand to be screened.

Reaction Assembly (Example for one vial):

  • To a vial, add the chosen solid base (e.g., K₃PO₄, 2.0 eq).

  • Under an inert atmosphere (in a glovebox or using a manifold), add the stock solution containing the aryl halide (1.0 eq) and boronic acid (1.2 eq).

  • Add the chosen solvent system (e.g., Dioxane/H₂O 4:1).

  • Add the palladium precatalyst solution (e.g., Pd₂(dba)₃, 1 mol%).

  • Add the ligand solution (e.g., XPhos, 2.5 mol%).

  • Seal the vial tightly and place it in the preheated reaction block.

  • After the designated time, cool the reactions and analyze a small aliquot from each vial by LC-MS to determine conversion and byproduct formation.[5]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2286-2297. [Link]

  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917. [Link]

  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. [Link]

  • BenchChem Technical Support Team. (2025).
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1237-1243. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 130(48), 16482-16483. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Zhang, Y., et al. (2024). Co-Catalyzed Suzuki–Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. Organic Letters. [Link]

  • Scientific Update. (2019). All about the base- or lack of it! Base-free nickel catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides. [Link]

  • Li, J., et al. (2015). Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. Organic & Biomolecular Chemistry, 13(28), 7763-7767. [Link]

  • ResearchGate. Effect of solvent on the Suzuki cross-coupling. [Link]

  • Division of Research Safety. Handling air-sensitive reagents AL-134. [Link]

  • Sigman, M. S., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(8), 9832-9839. [Link]

  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • Osorio-Planes, L., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 59. [Link]

  • Wolska, J., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(21), 5143. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of (4-(Difluoromethyl)phenyl)boronic Acid with Aryl Halides.
  • Autechaux. (2026). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. [Link]

  • Larrosa, I., et al. (2013). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 11(46), 8089-8096. [Link]

  • Bédard, A.-C., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3(5), 635-641. [Link]

  • Alacid, E., & Nájera, C. (2009). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 74(6), 2321-2327. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Method Validation for Analyzing 3,5-difluoro-4-(trifluoromethoxy)phenylboronic Acid Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of pharmaceutical development, the ability to rapidly and reliably monitor chemical reactions is paramount. The Suzuki-Miyaura...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of pharmaceutical development, the ability to rapidly and reliably monitor chemical reactions is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, frequently utilizes boronic acids as key reagents.[1][2] The analysis of reaction mixtures containing these compounds, such as 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid, presents unique analytical challenges. This guide provides an in-depth comparison of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method with alternative analytical techniques, offering insights to inform your selection of the most appropriate analytical strategy.

The Analytical Challenge of Boronic Acids

Boronic acids are known for their propensity to undergo dehydration to form cyclic boroxines, and they can exhibit poor ionization efficiency in mass spectrometry.[3][4] Furthermore, the complex matrices of reaction mixtures, containing starting materials, reagents, catalysts, and byproducts, necessitate highly selective and robust analytical methods. An effective analytical method must be able to separate and accurately quantify the target analyte from these potential interferences.

A Validated LC-MS Method for Reaction Monitoring

A well-validated LC-MS method provides the sensitivity and selectivity required for the accurate analysis of complex reaction mixtures. The validation process ensures that the method is fit for its intended purpose, providing reliable data to guide reaction optimization and ensure product quality.[5][6][7] The core parameters for method validation are outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and detailed in the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12]

Experimental Protocol: LC-MS Method Validation

This protocol outlines the steps for validating an LC-MS method for the analysis of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid in a reaction mixture.

1. System Suitability: Before each validation run, inject a standard solution of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid to ensure the LC-MS system is performing optimally. Key parameters to monitor include peak area, retention time, and peak shape.

2. Specificity/Selectivity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Analyze a blank matrix (reaction mixture without the analyte).

    • Analyze the analyte spiked into the blank matrix.

    • Analyze samples of known related substances and potential impurities.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank matrix. The analyte peak should be well-resolved from other components.

3. Linearity:

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response.

  • Procedure: Prepare a series of at least five calibration standards of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid in the reaction matrix, covering the expected concentration range.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

4. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Analyze samples with known concentrations of the analyte (at least three concentration levels: low, medium, and high) in the reaction matrix.

  • Acceptance Criteria: The mean recovery should be within 80-120% of the true value.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, and/or on different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • LOD: Determined based on a signal-to-noise ratio of approximately 3:1.

    • LOQ: Determined based on a signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy.[4]

  • Acceptance Criteria: The LOQ should be adequate for the intended purpose of the analysis.

7. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to method parameters such as mobile phase composition, flow rate, and column temperature.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

G cluster_prep Sample Preparation cluster_validation Method Validation Workflow cluster_analysis Data Analysis Prep Prepare Standards & Samples SystemSuitability System Suitability Prep->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAcquisition LC-MS Data Acquisition Robustness->DataAcquisition DataProcessing Data Processing & Evaluation DataAcquisition->DataProcessing

Caption: LC-MS Method Validation Workflow.

Performance Comparison: LC-MS vs. Alternative Techniques

While LC-MS offers significant advantages, other analytical techniques can also be employed for monitoring boronic acid reactions. The choice of method depends on the specific requirements of the analysis.[[“]][14]

FeatureLC-MSHPLC-UVGC-MSNMR
Specificity Very High (Mass-based)Moderate to HighHigh (Mass-based)High (Structure-based)
Sensitivity Very High (pg-ng/mL)[15]Moderate (µg/mL)[4]High (ppm with derivatization)[3]Low (mg/mL)
Sample Prep MinimalMinimalDerivatization often required[3][16]Minimal
Analysis Time Fast (minutes)[4]ModerateModerate to LongFast
Quantitation ExcellentGoodGoodExcellent
Cost HighLow to ModerateModerateHigh
Key Advantage High sensitivity and specificity for complex mixtures.Cost-effective and widely available.Excellent for volatile and semi-volatile compounds.Provides detailed structural information.[17]
Key Limitation Potential for matrix effects and ion suppression.[18]Lower sensitivity and potential for co-elution.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique for routine analysis.[2] It is well-suited for quantifying the major components of a reaction mixture, provided they possess a UV chromophore. However, its lower sensitivity compared to LC-MS may be a limitation for detecting trace impurities. Furthermore, co-elution of compounds with similar retention times can complicate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and sensitive detection. However, the non-volatile nature of boronic acids necessitates a derivatization step to convert them into more volatile and thermally stable analogs.[3][19] This adds complexity and time to the sample preparation process and can introduce variability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis without the need for reference standards.[17] It provides a comprehensive snapshot of the reaction mixture, allowing for the identification of all proton-containing species. However, its relatively low sensitivity makes it unsuitable for detecting trace-level components.

G cluster_attributes LCMS LC-MS Specificity High Specificity LCMS->Specificity Sensitivity High Sensitivity LCMS->Sensitivity Quantitation Quantitative LCMS->Quantitation HPLCUV HPLC-UV HPLCUV->Quantitation GCMS GC-MS GCMS->Specificity GCMS->Sensitivity GCMS->Quantitation NMR NMR NMR->Specificity NMR->Quantitation Structure Structural Info NMR->Structure

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3,5-difluoro-4-(trifluoroMethoxy)phenylboronic acid

Standard Operating Procedure & Safety Matrix for Handling 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic Acid As a highly specialized building block frequently utilized in Suzuki-Miyaura cross-coupling reactions, 3,5-dif...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix for Handling 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic Acid

As a highly specialized building block frequently utilized in Suzuki-Miyaura cross-coupling reactions, 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (CAS: 220943-57-7) requires rigorous handling protocols. While boronic acids are generally stable, the dense fluorination of this specific compound introduces unique physicochemical risks that must be managed to ensure laboratory safety and experimental integrity.

Chemical Profile & Quantitative Data

Before handling the material, operators must verify the chemical identity and understand its fundamental properties.

PropertySpecification
Chemical Name 3,5-Difluoro-4-(trifluoromethoxy)phenylboronic acid
CAS Number 220943-57-7
Molecular Formula C₇H₄BF₅O₃
Molecular Weight 241.91 g/mol
Physical State Solid (Crystalline Powder)
Hazard Signal Word Warning (Irritant)

Hazard Assessment & Mechanistic Toxicology

To handle this compound safely, one must understand the causality behind its hazards rather than just memorizing hazard codes.

  • Amplified Lewis Acidity & Tissue Irritation: Boronic acids are inherently mild Lewis acids. However, the trifluoromethoxy (-OCF₃) group and the two meta-fluorine atoms are exceptionally strong electron-withdrawing groups (EWGs). They pull electron density away from the phenyl ring, leaving the boron atom highly electron-deficient. This amplified Lewis acidity increases the compound's affinity for nucleophiles, including the moisture in human mucous membranes and the nucleophilic residues in skin proteins. Consequently, this compound is a potent irritant to the skin, eyes, and respiratory tract (GHS H315, H319, H335)[1].

  • Lipophilicity and Dermal Penetration: The -OCF₃ moiety imparts significant lipophilicity to the molecule. While this is highly desirable for improving the bioavailability of drug candidates, it also means the compound can more easily bypass the lipid bilayers of compromised skin, increasing the risk of systemic dermal absorption compared to unfunctionalized boronic acids[2].

  • Thermal Degradation to Hydrogen Fluoride (HF): Under normal laboratory conditions, this compound is stable. However, in the event of a fire or extreme thermal stress, the fluorinated aromatic ring will decompose. This thermal degradation releases highly toxic and corrosive byproducts, including boron oxides, carbon oxides (COₓ), and gaseous hydrogen fluoride (HF)[3],[4]. HF exposure requires specialized medical intervention (calcium gluconate).

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a self-validating barrier against the specific mechanistic risks outlined above.

PPE CategoryRequired SpecificationMechanistic Justification
Eye/Face Protection NIOSH/EN 166 approved tight-fitting chemical safety goggles.Prevents ocular exposure to aerosolized dust; the amplified Lewis acidity causes severe corneal irritation[3].
Hand Protection Nitrile gloves (min 0.11 mm thickness) for dry powder. Butyl rubber if handling in organic solvents (e.g., THF, DMF).Prevents dermal absorption. Solvents like DMF can act as carriers, pulling the lipophilic compound through standard nitrile.
Body Protection Flame-retardant lab coat, closed-toe non-porous shoes.Protects against accidental spills and minimizes static charge generation during powder transfer.
Respiratory N95 or P100 particulate respirator (only if handling outside a fume hood, which is strongly discouraged).Protects against the inhalation of fine crystalline dust, which causes acute respiratory tract irritation[1].

Operational Workflow & Handling Protocols

The following step-by-step methodology ensures safe handling from the reagent bottle to the reaction flask.

G Start 1. Environmental Control Verify Fume Hood & Don PPE Weighing 2. Powder Handling Use Anti-Static Spatula Start->Weighing Transfer 3. Chemical Transfer Minimize Aerosolization Weighing->Transfer Reaction 4. Reaction Setup Inert Atmosphere (Ar/N2) Transfer->Reaction Cleanup 5. Decontamination Segregate Halogenated Waste Reaction->Cleanup

Workflow for the safe handling and transfer of fluorinated boronic acids.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all weighing and transfer operations inside a certified chemical fume hood with a face velocity of 80–100 fpm. Ensure the workspace is clear of strong oxidizing agents.

  • Static Mitigation (Critical Step): Fluorinated powders are highly prone to static buildup, which causes "fly-away" dust when opening the container. Use an anti-static ionizer gun on the container before opening, and exclusively use a grounded or anti-static PTFE-coated spatula for transfer.

  • Weighing: Weigh the material directly into a pre-tared, sealable reaction vial rather than an open weigh boat. This minimizes the time the powder is exposed to ambient air and reduces aerosolization risks during transit to the reaction manifold.

  • Reaction Setup: Seal the vial and purge with an inert gas (Argon or Nitrogen). While the boronic acid is relatively air-stable, the transition metal catalysts (e.g., Pd(PPh₃)₄) used in subsequent cross-coupling steps are highly oxygen-sensitive.

  • Decontamination: After transfer, wipe down the analytical balance and surrounding hood surfaces with a damp paper towel (using a 70/30 Ethanol/Water mixture) to dissolve and capture any microscopic residual boronic acid.

Spill Response & Waste Disposal Plan

Immediate Spill Response: Do not dry sweep, as this will aerosolize the irritating powder. If a spill occurs, gently moisten the powder with a compatible solvent (e.g., isopropanol) or water to suppress dust formation. Sweep up the slurry using non-sparking tools and place it into a designated, sealable hazardous waste container. Wash the contaminated surface thoroughly with soap and water[4].

Waste Disposal Plan: Due to the high fluorine content, this compound and any associated reaction waste must not be mixed with standard organic waste.

  • Segregation: Collect all waste in a clearly labeled "Halogenated Organic Waste" container.

  • Disposal Mechanism: The waste must be disposed of via licensed chemical waste contractors using high-temperature incineration. The incineration facility must be equipped with an alkali scrubber system to safely neutralize the hydrogen fluoride (HF) gas generated during the combustion of the trifluoromethoxy and fluoro groups[3],[4].

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Fluorophenylboronic acid.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Boronic acid, B-(2-fluorophenyl)-.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Bromo-2-(trifluoromethoxy)aniline.
  • Thermo Fisher Scientific. (2020). SAFETY DATA SHEET: Phenylboronic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-difluoro-4-(trifluoroMethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3,5-difluoro-4-(trifluoroMethoxy)phenylboronic acid
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